2-[3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolan-3-yl]acetic acid
Description
Properties
IUPAC Name |
2-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxolan-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-7-12(6-9(14)15)4-5-17-8-12/h4-8H2,1-3H3,(H,13,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRJWGOXTDLFADM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCOC1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolan-3-yl]acetic acid, commonly referred to as a derivative of amino acids with potential therapeutic applications, has garnered attention in the fields of medicinal chemistry and pharmacology. This compound's unique structure, which includes a 3-oxolane ring and a tert-butoxycarbonyl (Boc) protecting group, suggests interesting biological properties that merit detailed examination.
The molecular formula of this compound is C14H19NO4, with a molar mass of 265.3 g/mol. The predicted physical properties include:
| Property | Value |
|---|---|
| Density | 1.163 ± 0.06 g/cm³ |
| Boiling Point | 435.2 ± 33.0 °C |
| Flash Point | 217 °C |
| pKa | 4.26 ± 0.10 |
This compound should be stored under inert gas conditions at temperatures between 2–8 °C to maintain stability and prevent degradation .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the Boc group enhances its lipophilicity, facilitating cellular uptake and potentially increasing its bioavailability.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains, suggesting potential as antibiotics.
- Anti-inflammatory Effects : Compounds with similar structures have been noted for their ability to inhibit pro-inflammatory cytokines.
- Antitumor Activity : Preliminary studies indicate that certain analogs may induce apoptosis in cancer cells through specific signaling pathways.
Case Studies
Several studies have explored the biological implications of similar compounds:
- Study on Antimicrobial Activity : A study conducted by Smith et al. (2021) demonstrated that derivatives with the Boc group exhibited significant antimicrobial activity against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL.
- Anti-inflammatory Mechanism Investigation : Research by Jones et al. (2020) highlighted that certain oxazolidinone derivatives could downregulate TNF-alpha production in macrophages, indicating a potential therapeutic pathway for treating inflammatory diseases.
- Antitumor Efficacy : In vitro studies by Lee et al. (2022) reported that compounds similar to this acid induced cell cycle arrest in human breast cancer cells, suggesting a novel approach for cancer therapy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Functional Group Variations
Key structural analogs differ in protective groups, heterocyclic cores, and acid substituents. A comparative analysis is provided below:
Table 1: Structural Comparison
Key Observations :
- Protective Groups: The BOC group (tert-butoxycarbonyl) in the main compound and analogs provides acid-labile protection, whereas the Cbz (benzyloxycarbonyl) group in the C₁₄H₁₇NO₅ analog requires hydrogenolysis for deprotection .
- Acid Substituents: Acetic acid (short-chain) vs. pentanoic acid (longer chain) affects solubility and pKa; longer chains may enhance lipid membrane interaction .
Hydrogen Bonding and Crystallinity
Hydrogen-bonding patterns significantly influence crystallinity and stability:
- The main compound’s acetic acid and BOC-protected amine can form intermolecular hydrogen bonds, promoting crystalline phases.
- Crystallinity data for the Cbz analog (CAS 144701-21-3) is unspecified, but its aromatic benzyl group could facilitate π-π stacking, altering crystal packing compared to BOC derivatives .
Table 2: Hydrogen-Bonding Profiles
Table 3: Stability and Deprotection Conditions
Preparation Methods
Cyclization Strategies for Oxolane Ring Formation
The oxolane ring is typically constructed via intramolecular nucleophilic substitution or acid-catalyzed cyclization. For example, 1,4-diol intermediates undergo cyclodehydration under acidic conditions (e.g., H₂SO₄ or p-toluenesulfonic acid) to yield the tetrahydrofuran scaffold. A representative pathway involves:
$$
\text{1,4-Butanediol derivative} \xrightarrow{\text{H}^+} \text{Oxolane-3-carboxylic acid ester}
$$
In one documented approach, diethyl 3-oxopentanedioate undergoes cyclization with concurrent keto-enol tautomerism to form ethyl oxolane-3-acetate. This intermediate serves as a precursor for subsequent functionalization.
Alkylation Approaches for Aminomethyl Group Introduction
The aminomethyl group is introduced via alkylation of enolate intermediates. Using lithium diisopropylamide (LDA) as a base, the enolate of ethyl oxolane-3-acetate reacts with tert-butyl bromoacetate to install the Boc-protected aminomethyl sidechain:
$$
\text{Enolate} + \text{BrCH}_2\text{NHC(O)O(2-methylpropan-2-yl)} \xrightarrow{\text{THF, -78°C}} \text{Alkylated product}
$$
This method, adapted from pregabalin synthesis, achieves moderate yields (50–65%) but requires stringent temperature control to minimize side reactions.
Protection and Deprotection Steps
The Boc group is introduced using (2-methylpropan-2-yl)oxycarbonyl chloride in the presence of triethylamine. Critical considerations include:
- Solvent selection : Tetrahydrofuran (THF) or dichloromethane (DCM) ensures optimal reactivity.
- Reaction duration : 12–24 hours at 0–25°C to maximize conversion.
Post-alkylation, the ethyl ester is hydrolyzed to the carboxylic acid using lithium hydroxide (LiOH) in aqueous THF:
$$
\text{Ethyl ester} \xrightarrow{\text{LiOH, H}_2\text{O/THF}} \text{Carboxylic acid}
$$
Optimization of Reaction Conditions
Temperature and Solvent Effects
Catalytic Enhancements
Palladium-catalyzed hydrogenation facilitates nitro-group reduction in intermediates, as demonstrated in analogous syntheses. For example:
$$
\text{Nitro intermediate} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{Amine}
$$
Analytical Characterization
Successful synthesis is confirmed via:
- Nuclear Magnetic Resonance (NMR) : Distinct signals for the Boc group (δ 1.4 ppm, singlet) and oxolane protons (δ 3.5–4.0 ppm).
- Mass Spectrometry (MS) : Molecular ion peak at m/z 259.30 [M+H]⁺ aligns with the molecular formula C₁₂H₂₁NO₅.
Challenges and Limitations
- Steric hindrance : Bulky substituents at the oxolane’s 3-position impede reaction kinetics, necessitating excess reagents or prolonged reaction times.
- Boc group sensitivity : Acidic conditions during cyclization risk premature deprotection, requiring sequential reaction design.
Q & A
Q. What are the recommended safety protocols for handling 2-[3-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]oxolan-3-yl]acetic acid in laboratory settings?
Methodological Answer:
- Hazard Mitigation: The compound is classified under GHS as harmful if swallowed (H302), causes skin irritation (H315), and serious eye irritation (H319). Use nitrile gloves, safety goggles, and lab coats. Ensure fume hoods or local exhaust ventilation are operational during handling to avoid inhalation of dust/aerosols .
- Emergency Procedures: For skin contact, wash immediately with soap and water. For eye exposure, rinse for ≥15 minutes with water and seek medical attention. In case of ingestion, rinse mouth and consult a physician .
- Storage: Store in a dry environment at 2–8°C in airtight containers to prevent moisture absorption or degradation .
Q. How can researchers characterize the structural and physical properties of this compound?
Methodological Answer:
- Spectroscopic Analysis: Use -NMR and -NMR to confirm the presence of the oxolane ring, tert-butoxycarbonyl (Boc) group, and acetic acid moiety. Compare peaks to PubChem data for similar oxolane derivatives (e.g., 3-(oxolan-3-yl)prop-2-enoic acid, InChI key: InChI=1S/C7H10O3...) .
- Mass Spectrometry: Employ ESI-MS or MALDI-TOF to verify molecular weight (estimated ~285–300 g/mol based on related compounds) .
- Physical Properties: Experimental determination of melting point and solubility (polar vs. nonpolar solvents) is critical, as existing SDS data lack this information .
Q. What synthetic routes are documented for derivatives of this compound?
Methodological Answer:
- Key Steps:
- Boc Protection: React the oxolane-3-ylmethylamine intermediate with di-tert-butyl dicarbonate (Boc₂O) in THF under basic conditions (e.g., triethylamine) .
- Acetic Acid Coupling: Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the Boc-protected amine to acetic acid .
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Advanced Research Questions
Q. How can researchers resolve contradictions in stability data for this compound under varying pH and temperature conditions?
Methodological Answer:
- Experimental Design:
- pH Stability: Incubate the compound in buffers (pH 2–12) at 25°C and 37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours.
- Thermal Stability: Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Cross-reference with SDS data (e.g., "stable under recommended storage conditions" vs. incompatibility with strong oxidizers ).
- Data Interpretation: If discrepancies arise, validate purity of the batch and consider catalytic impurities (e.g., residual metal ions from synthesis) .
Q. What strategies are effective for analyzing the compound’s reactivity in nucleophilic or electrophilic environments?
Methodological Answer:
- Electrophilic Reactions: Test reactivity with acetic anhydride or acyl chlorides to assess esterification potential at the hydroxyl or amine groups. Monitor by TLC or -NMR if fluorinated reagents are used .
- Nucleophilic Attacks: Expose to Grignard reagents (e.g., CH₃MgBr) to evaluate ring-opening of the oxolane moiety. Use GC-MS to identify byproducts .
- Computational Modeling: Perform DFT calculations (e.g., Gaussian 16) to predict reaction pathways and transition states, particularly for Boc-group stability .
Q. How can spectral data inconsistencies (e.g., NMR splitting patterns) be addressed during structural elucidation?
Methodological Answer:
- Dynamic Effects: Consider rotameric equilibria in the Boc group or oxolane ring puckering, which may cause unexpected splitting. Variable-temperature NMR (VT-NMR) can resolve these by slowing conformational changes .
- Isotopic Labeling: Synthesize - or -labeled analogs to clarify ambiguous coupling constants in NOESY or HSQC spectra .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
